molecular formula C11H15NO2S B1403969 [4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid CAS No. 1573547-22-4

[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid

Cat. No. B1403969
M. Wt: 225.31 g/mol
InChI Key: BVIHULWARONGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid” is a chemical compound with the molecular formula C11H15NO2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring attached to a tetrahydro-2H-thiopyran ring via an acetic acid group . The molecular formula is C11H15NO2S .

Scientific Research Applications

Pyrolysis of Polysaccharides

A study by Ponder and Richards (2010) explored the pyrolytic behavior of various polysaccharides, focusing on the chemical mechanisms involved in the formation of one-, two-, and three-carbon products, including acetic acid. This research provides insights into the thermal decomposition pathways of natural and synthetic polysaccharides, indicating the complexity of chemical reactions leading to small molecule formation during pyrolysis (Ponder & Richards, 2010).

Supramolecular Capsules from Calixpyrrole

Ballester (2011) reviewed the self-assembly of supramolecular capsules derived from calixpyrrole components, showcasing their potential in constructing molecular capsules through various chemical modifications. This work underlines the structural and functional versatility of pyrrole derivatives in forming complex structures with potential applications in molecular recognition and encapsulation (Ballester, 2011).

Organic Acids in Industrial Applications

Research on the applications of organic acids, such as acetic acid, in various industrial processes, including their roles in acidizing operations for carbonate and sandstone formations, was extensively reviewed by Alhamad et al. (2020). The study highlights the utility of organic acids in enhancing the efficiency of industrial operations, suggesting a potential interest in exploring the reactivity and applications of specific organic acid derivatives in similar contexts (Alhamad et al., 2020).

properties

IUPAC Name

2-(4-pyrrol-1-ylthian-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIHULWARONGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Reactant of Route 3
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Reactant of Route 5
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid
Reactant of Route 6
[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid

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